2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine
Description
2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine (CAS: 339011-78-8) is a heterocyclic compound featuring a [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 2-position with a pyrrole ring and at the 7-position with a 2-thienyl group. Its molecular formula is C₁₅H₁₁N₅S, with a molar mass of 293.35 g/mol . The compound is structurally characterized by the fusion of triazole and pyrimidine rings, which confers rigidity and electronic diversity, making it a promising scaffold in medicinal chemistry.
Properties
IUPAC Name |
2-pyrrol-1-yl-7-thiophen-2-yl-[1,2,4]triazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5S/c1-2-8-17(7-1)13-15-12-14-6-5-10(18(12)16-13)11-4-3-9-19-11/h1-9H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSCPSMBTVOUEAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=NN3C(=CC=NC3=N2)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One efficient method includes the reaction of dibenzoylacetylene with triazole derivatives in a one-pot catalyst-free procedure at room temperature . This approach yields highly functionalized triazolopyrimidine derivatives with excellent efficiency.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and reproducibility of the production process. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for achieving the desired product on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized triazolopyrimidine derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.
Mechanism of Action
The mechanism of action of 2-(1H-pyrrol-1-yl)-7-(2-thienyl)[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways depend on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Key Observations:
Substituent Position :
- The 2-position modifications (e.g., pyrrole vs. ethyl/sulfonamide) influence electronic properties and target selectivity. Pyrrole at position 2 enhances π-π interactions, as seen in the target compound and its 4-fluorostyryl analog .
- The 7-position is critical for bioactivity. Thienyl groups (as in the target compound) confer rigidity, while trifluoromethyl (CF₃) groups enhance lipophilicity and metabolic stability .
Derivatives with CF₃ groups (e.g., 5-(2-thienyl)-7-CF₃) show divergent applications, including anticancer activity, possibly due to enhanced enzyme inhibition (e.g., carbonic anhydrase IX/XII) . Sulfonamide derivatives exhibit herbicidal activity, highlighting how substituent choice dictates therapeutic vs. agricultural applications .
Physicochemical Properties: Lipophilicity: Alkyl groups (e.g., 2-ethyl-5-methyl analog) increase logP values, improving blood-brain barrier penetration for CNS-targeted drugs . Electrochemical Behavior: Triazolopyrimidinones with morpholinomethyl/piperidinomethyl groups (e.g., S2-TP, S3-TP) show distinct redox profiles, suggesting tunable electron-transfer properties for drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
